Butamirate citrate (CAS: 18109-81-4) is a non-opioid, centrally acting cough suppressant widely procured for over-the-counter (OTC) respiratory formulations [1]. Chemically distinct from traditional alkaloid derivatives, it acts directly on the medullary cough center without inducing respiratory depression or dependence. As the citrate salt of a tertiary amine (pKa ~9.41), it is specifically engineered for high aqueous solubility and stability in acidic to neutral environments [2]. This physicochemical profile makes it the industry standard for manufacturing liquid dosage forms, such as syrups and oral drops, offering a high therapeutic index and a prolonged pharmacokinetic half-life compared to conventional antitussives.
Substituting butamirate citrate with its free base form or common in-class alternatives like dextromethorphan or codeine introduces severe formulation and regulatory risks [1]. The free base of butamirate is highly lipophilic, leading to phase separation and erratic dosing in aqueous syrups unless heavy co-solvents are used. Substituting with codeine triggers stringent controlled-substance regulations, requiring secure supply chains, quotas, and specialized handling that drastically inflate procurement costs. Furthermore, replacing it with dextromethorphan alters the pharmacokinetic profile, reducing the plasma half-life from ~6-13 hours to just 2-4 hours, which compromises the feasibility of extended-release or less-frequent dosing product lines [2].
The formulation of liquid cough suppressants requires active ingredients that maintain homogeneity and stability in aqueous media. Butamirate citrate (pKa 9.41) provides excellent aqueous solubility and remains stable in buffered solutions at pH 3.0–5.0 [1]. In contrast, the butamirate free base is highly lipophilic and exhibits poor water solubility, making it prone to precipitation in standard syrup vehicles. Validated stability studies demonstrate that the citrate salt maintains >95% assay recovery over extended periods in aqueous formulations (e.g., 22.5 mg/5 mL syrups) without requiring high concentrations of organic co-solvents [1].
| Evidence Dimension | Aqueous solubility and phase stability in syrups |
| Target Compound Data | Butamirate citrate (highly soluble, stable at pH 3.0-5.0) |
| Comparator Or Baseline | Butamirate free base (poorly soluble, phase separation risk) |
| Quantified Difference | Citrate salt enables stable 22.5 mg/5 mL aqueous syrups without precipitation. |
| Conditions | Aqueous liquid formulation, room temperature to accelerated ICH stability conditions. |
Procuring the citrate salt is mandatory for manufacturing stable, homogenous liquid dosage forms, preventing costly batch failures due to precipitation.
A critical differentiator for OTC respiratory products is the required dosing frequency. Butamirate citrate is rapidly absorbed and extensively bound to plasma proteins (~95-98%), resulting in a prolonged plasma elimination half-life of approximately 6 to 13 hours [1]. Its primary active metabolites, such as 2-phenylbutyric acid, also contribute to the sustained antitussive effect. In contrast, dextromethorphan, a common procurement substitute, has a much shorter half-life of 2 to 4 hours in extensive metabolizers [2]. This significant pharmacokinetic difference allows butamirate citrate to be formulated for less frequent dosing (e.g., BID or TID) compared to the standard QID dosing required for dextromethorphan.
| Evidence Dimension | Plasma elimination half-life |
| Target Compound Data | ~6 to 13 hours (highly protein-bound) |
| Comparator Or Baseline | Dextromethorphan (2 to 4 hours) |
| Quantified Difference | 2x to 3x longer elimination half-life for butamirate citrate. |
| Conditions | Human pharmacokinetic studies, oral administration. |
The extended half-life provides a competitive advantage for formulators aiming to develop sustained-release or patient-friendly, less-frequent dosing products.
Procurement of antitussive APIs is heavily influenced by regulatory classifications. Butamirate citrate exerts its central antitussive effects without binding to mu-opioid receptors or acting as an NMDA receptor antagonist [1]. Consequently, it carries zero risk of opioid-induced respiratory depression or dependence. Comparatively, codeine is a Schedule II-V controlled substance (depending on jurisdiction and formulation) requiring strict quotas, secure vaults, and rigorous audit trails, while dextromethorphan faces increasing scrutiny due to its NMDA-mediated abuse potential [2]. Procuring butamirate citrate completely bypasses these regulatory hurdles, significantly reducing supply chain overhead and compliance costs.
| Evidence Dimension | Opioid and NMDA receptor affinity / Regulatory burden |
| Target Compound Data | No mu-opioid or NMDA affinity; non-controlled status |
| Comparator Or Baseline | Codeine (mu-opioid agonist, controlled substance) and Dextromethorphan (NMDA antagonist) |
| Quantified Difference | 100% reduction in DEA/controlled-substance compliance costs and handling restrictions. |
| Conditions | Supply chain logistics and regulatory classification. |
Eliminating controlled substance protocols drastically reduces procurement overhead, storage costs, and time-to-market for OTC manufacturers.
Efficient quality control requires robust analytical methods that can separate the API from excipients and degradation products. Validated stability-indicating RP-HPLC methods for butamirate citrate (e.g., using a cyanopropyl column at pH 3.0) demonstrate a resolution factor (Rs) greater than 2.0 between the intact drug and common syrup preservatives like benzoic acid, as well as its primary stress-induced degradation products [1]. In contrast, poorly optimized salts or generic antitussive mixtures often suffer from co-elution with syrup excipients, requiring complex, time-consuming sample extraction procedures prior to injection.
| Evidence Dimension | HPLC resolution factor (Rs) from degradants/excipients |
| Target Compound Data | Rs > 2.0 (baseline separation) |
| Comparator Or Baseline | Generic antitussive mixtures prone to excipient co-elution |
| Quantified Difference | Guaranteed baseline separation eliminates the need for complex pre-analysis extractions. |
| Conditions | Stability-indicating RP-HPLC, forced degradation (acid/alkali/oxidative stress). |
High analytical processability streamlines ICH stability testing and routine batch release, lowering QC laboratory labor and overhead.
Leveraging its high aqueous solubility and stability at mildly acidic pH (pH 3.0-5.0), butamirate citrate is the optimal API for manufacturing homogenous, long shelf-life pediatric and adult cough syrups [1]. It avoids the phase separation issues associated with lipophilic free bases.
Utilizing its extended plasma half-life (6-13 hours) and high protein binding, this compound is ideal for developing sustained-release tablets that improve patient compliance through reduced dosing frequency (e.g., BID instead of QID) [2].
For manufacturers looking to avoid the regulatory overhead, secure storage requirements, and supply chain bottlenecks associated with opioid-based APIs like codeine, butamirate citrate provides a highly effective, non-narcotic alternative that simplifies procurement and distribution [3].